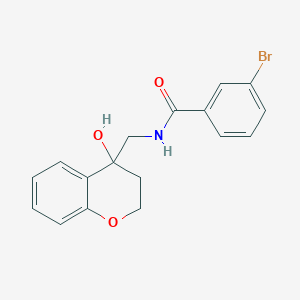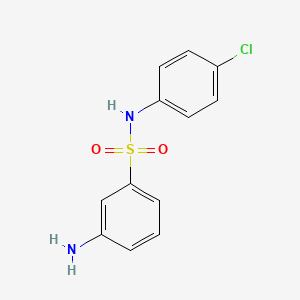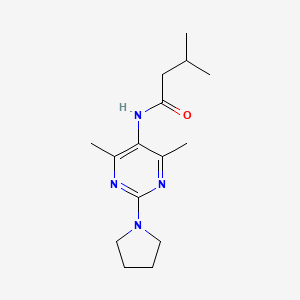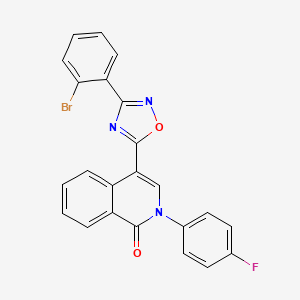
3-bromo-N-((4-hydroxychroman-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of bromo-substituted benzamide derivatives is well-documented in the provided papers. For instance, paper describes the synthesis of 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives through a reaction between substituted 4-ethyl-6-methylpyrimidin-2-amine and 4-(bromomethyl)benzoyl bromide in the presence of KOH. Similarly, paper outlines the preparation of a bromo-substituted benzamide as part of a novel non-peptide CCR5 antagonist. These syntheses typically involve halogenation reactions, condensation steps, and sometimes the use of protecting groups to achieve the desired bromo-substituted benzamide structure.
Molecular Structure Analysis
The molecular structure of bromo-substituted benzamides is characterized using various analytical techniques. Paper reports the X-ray structure characterization of antipyrine derivatives, which, while not the same, are structurally related to benzamides and provide insight into the types of intermolecular interactions that can be expected. Paper uses X-ray diffraction to determine the crystal structure of a novel benzamide derivative, which crystallizes in a triclinic system. These studies highlight the importance of hydrogen bonding and other non-covalent interactions in the solid-state structure of these compounds.
Chemical Reactions Analysis
The chemical reactivity of bromo-substituted benzamides can be inferred from the synthesis methods and the reported biological activities. For example, the compounds synthesized in paper were evaluated for their antimicrobial activity, suggesting that the bromo-substituted benzamides can interact with biological targets. The reactivity of these compounds is likely influenced by the presence of the bromo group, which can participate in various chemical reactions, such as nucleophilic substitution or coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-substituted benzamides are determined by their molecular structure. The presence of a bromo group can increase the molecular weight and influence the lipophilicity of the compound. The papers do not provide specific data on the physical properties of "3-bromo-N-((4-hydroxychroman-4-yl)methyl)benzamide," but paper discusses the characterization of similar compounds using techniques like FT-IR and NMR spectroscopy, which provide information on the functional groups present and their chemical environment.
Applications De Recherche Scientifique
Synthesis and Characterization in Chemistry
Research in chemistry has focused on the synthesis and characterization of compounds related to 3-bromo-N-((4-hydroxychroman-4-yl)methyl)benzamide. For instance, studies have involved the synthesis of N-allyl-4-piperidyl benzamide derivatives, demonstrating the process of creating similar compounds and characterizing their structures using techniques like NMR and MS (Cheng De-ju, 2014). Additionally, other research has synthesized and analyzed properties of related compounds such as phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands (P. Amudha, M. Thirumavalavan, M. Kandaswamy, 1999).
Biological Activities
Studies have explored the biological activities of compounds similar to 3-bromo-N-((4-hydroxychroman-4-yl)methyl)benzamide. For instance, research has been conducted on benzamides and their potential as antipsychotic agents, studying their antidopaminergic properties and receptor interactions (T. Högberg, T. de Paulis, L. Johansson, Y. Kumar, H. Hall, S. Ogren, 1990). Moreover, the bactericidal activity of related benzamide compounds against MRSA has also been investigated, highlighting their potential in addressing bacterial resistance (Iveta Zadrazilova, Š. Pospíšilová, K. Pauk, A. Imramovský, J. Vinšová, A. Čížek, J. Jampílek, 2015).
Pharmaceutical Applications
In the pharmaceutical field, the relevance of structurally related compounds to 3-bromo-N-((4-hydroxychroman-4-yl)methyl)benzamide is evident. For example, research has been done on the synthesis of small molecule heparanase inhibitors, with certain benzamide derivatives showing significant inhibitory activity (Yong-Jiang Xu, Hua-Quan Miao, Weitao Pan, Elizabeth C Navarro, James R Tonra, Stan Mitelman, M Margarita Camara, Dhanvanthri S Deevi, Alexander S Kiselyov, Paul Kussie, Wai C Wong, Hu Liu, 2006). This highlights the potential of benzamide derivatives in therapeutic applications.
Antimicrobial and Antifibrotic Potential
Further studies indicate the antimicrobial and antifibrotic potential of benzamide derivatives. For instance, research into the antimicrobial evaluation of N-Benzimidazol-1-Yl-Methyl-Benzamide Derivatives against various microbial strains has shown promising results (Ritchu Sethi, S. Arora, D. Saini, Sandeep Jain, 2016). In addition, the pharmacokinetics and tissue distribution of a novel ALK5 inhibitor, which is a benzamide derivative, suggest its effectiveness as an anti-fibrotic drug (Y. W. Kim, Y. K. Kim, J. Lee, K. Chang, H. J. Lee, D.-K. Kim, Y. Sheen, 2008).
Mécanisme D'action
Mode of Action
The presence of a benzamide moiety suggests it could potentially act through mechanisms similar to other benzamide derivatives .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Benzamide derivatives are known to interact with various biochemical pathways, including those involved in cell signaling and metabolism .
Pharmacokinetics
The pharmacokinetic properties of “3-bromo-N-((4-hydroxychroman-4-yl)methyl)benzamide”, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties would be crucial to understand for assessing the compound’s bioavailability and potential as a therapeutic agent .
Propriétés
IUPAC Name |
3-bromo-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c18-13-5-3-4-12(10-13)16(20)19-11-17(21)8-9-22-15-7-2-1-6-14(15)17/h1-7,10,21H,8-9,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAGQEWJDCUPPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C3=CC(=CC=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-((4-hydroxychroman-4-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(4-Fluorophenyl)methyl]-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3008386.png)
![Tert-butyl 2-cyano-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3008388.png)


![1-((1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B3008392.png)

![N-{[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide](/img/structure/B3008395.png)

![5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B3008398.png)
![1-(2-Fluorophenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3008400.png)
